Tipiracil Tipiracil Tipiracil is a member of the class of pyrimidones that is uracil substituted by chloro and (2-iminopyrrolidin-1-yl)methyl groups at positions 5 and 6 respectively. Used (as the hydrochloride salt) in combination with trifluridine, a nucleoside metabolic inhibitor, for treatment of advanced/relapsed unresectable colorectal cancer. It has a role as an antineoplastic agent and an EC 2.4.2.4 (thymidine phosphorylase) inhibitor. It is a pyrimidone, an organochlorine compound, a carboxamidine and a member of pyrrolidines. It is functionally related to a uracil. It is a conjugate base of a tipiracil(1+).
Tipiracil is a thymidine phosphorylase inhibitor. It is used in combination with trifluridine, in a ratio of 1:0.5, to form TAS-102. The main function of Tipiracil in TAS-102 is to increase trifluridine bioavailability by inhibiting its catabolism. TAS-102 is indicated for the treatment of metastatic colorectal cancer which has been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, or with an anti-VEGF or anti-EGFR therapy.
Tipiracil is a Thymidine Phosphorylase Inhibitor. The mechanism of action of tipiracil is as a Thymidine Phosphorylase Inhibitor.
Brand Name: Vulcanchem
CAS No.: 183204-74-2
VCID: VC0003611
InChI: InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
SMILES: C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
Molecular Formula: C9H11ClN4O2
Molecular Weight: 242.66 g/mol

Tipiracil

CAS No.: 183204-74-2

Cat. No.: VC0003611

Molecular Formula: C9H11ClN4O2

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Tipiracil - 183204-74-2

CAS No. 183204-74-2
Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
IUPAC Name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
Standard InChI Key QQHMKNYGKVVGCZ-UHFFFAOYSA-N
SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
Canonical SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
Melting Point 245ºC (decomposition)

Chemical and Pharmacological Profile of Tipiracil

Chemical Structure and Properties

Tipiracil (C₉H₁₁ClN₄O₂) is a pyrimidine derivative with a molecular weight of 242.66 g/mol. Its structure includes a chloro substituent at position 5 and a (2-iminopyrrolidin-1-yl)methyl group at position 6 of the uracil backbone . This configuration enables selective inhibition of thymidine phosphorylase (TP), an enzyme overexpressed in many solid tumors .

Table 1: Key Chemical Properties of Tipiracil

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₄O₂
Molecular Weight242.66 g/mol
SolubilityFreely soluble in water
Bioavailability27% (tipiracil alone)
Plasma Protein Binding<30%

Mechanism of Action

Tipiracil inhibits thymidine phosphorylase, an enzyme responsible for the catabolism of trifluridine into its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione . By blocking this pathway, tipiracil increases systemic exposure to trifluridine by up to 37-fold . Trifluridine, once phosphorylated intracellularly, incorporates into DNA during synthesis, causing strand breaks and apoptosis . Additionally, thymidine phosphorylase inhibition may exert antiangiogenic effects, as TP is a known platelet-derived endothelial cell growth factor .

Pharmacokinetics

The trifluridine/tipiracil combination (35 mg/m² twice daily, days 1–5 and 8–12 of a 28-day cycle) exhibits dose-proportional pharmacokinetics:

  • Trifluridine: Bioavailability = 57%, Tₘₐₓ = 2 hours, AUC = 1,740 ng·h/mL .

  • Tipiracil: Bioavailability = 27%, Tₘₐₓ = 3 hours, AUC = 373 ng·h/mL .

Food intake reduces trifluridine Cₘₐₓ by 40% and delays absorption by 1.5 hours, necessitating administration on an empty stomach . Renal excretion accounts for 60% of tipiracil elimination, with a half-life of 2.1 hours .

Clinical Applications in Oncology

Metastatic Colorectal Cancer

The RECOURSE trial established trifluridine/tipiracil as standard third-line therapy for mCRC, demonstrating:

  • Median OS: 7.1 vs. 5.3 months (HR = 0.68, p < 0.001) vs. placebo .

  • Median PFS: 2.0 vs. 1.7 months (HR = 0.48, p < 0.001) .

  • Disease control rate (DCR): 44% vs. 16% .

Real-world studies corroborate these findings. A Portuguese cohort (n=111) reported median OS of 7.9 months and PFS of 3.4 months, with 80% of patients maintaining full dose intensity .

Table 2: Efficacy of Trifluridine/Tipiracil in mCRC

ParameterRECOURSE Trial Real-World Study
Median OS (months)7.17.9
Median PFS (months)2.03.4
Disease Control Rate44%58%

Advanced Gastric Cancer

In the TAGS trial, trifluridine/tipiracil improved median OS to 5.7 months vs. 3.6 months with placebo (HR = 0.69, p = 0.0003) . Recent observational data suggest enhanced efficacy when combined with ramucirumab:

  • Median PFS: 2.9 vs. 1.8 months (HR = 0.52, p = 0.001) .

  • Objective response rate (ORR): 25.8% vs. 5.0% (p = 0.007) .

Adverse EventIncidenceManagement Strategy
Neutropenia38%Dose reduction (60→50 mg/m²)
Anemia21%Transfusion support
Fatigue10%Symptomatic treatment

Febrile neutropenia occurs in 3% of cases, requiring granulocyte colony-stimulating factor (G-CSF) prophylaxis in high-risk patients .

Emerging Research and Combination Therapies

Synergy with Anti-Angiogenic Agents

The RAMTAS study (n=83) reported that adding ramucirumab to trifluridine/tipiracil in gastric cancer:

  • Increased median OS from 5.0 to 7.9 months (HR = 0.68, p = 0.089) .

  • Improved DCR from 38% to 58% (p = 0.081) .

Biomarker-Driven Applications

Elevated baseline lactate dehydrogenase (LDH) correlates with poorer outcomes (median OS: 11.2 vs. 6.4 months for normal vs. high LDH) . TP expression in tumor tissue may predict response, though validation is ongoing .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator